molecular formula C11H22N2O2 B14076284 tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate

tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate

Cat. No.: B14076284
M. Wt: 214.30 g/mol
InChI Key: KAUUUTDOHYYFTF-DTWKUNHWSA-N
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Description

tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate is a chemical compound with a unique structure that includes a tert-butyl group, an aminocyclopentyl group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable aminocyclopentyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced aminocyclopentyl compounds .

Scientific Research Applications

tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-8(12)7-9/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1

InChI Key

KAUUUTDOHYYFTF-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CC[C@@H](C1)N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(C1)N

Origin of Product

United States

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